molecular formula C33H31N5OS B11670190 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-61-5

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670190
CAS No.: 303105-61-5
M. Wt: 545.7 g/mol
InChI Key: PTHRJMHUPXMQGY-PPOKSSTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 303105-61-5) is a triazole-based acetohydrazide derivative with a molecular weight of 545.7 g/mol. Its structure features:

  • A biphenyl-4-ylmethylidene group linked to the hydrazide moiety.
  • A 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 4-tert-butylphenyl group.
  • A sulfanyl bridge connecting the triazole to the acetohydrazide backbone .

Properties

CAS No.

303105-61-5

Molecular Formula

C33H31N5OS

Molecular Weight

545.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C33H31N5OS/c1-33(2,3)28-20-18-27(19-21-28)31-36-37-32(38(31)29-12-8-5-9-13-29)40-23-30(39)35-34-22-24-14-16-26(17-15-24)25-10-6-4-7-11-25/h4-22H,23H2,1-3H3,(H,35,39)/b34-22+

InChI Key

PTHRJMHUPXMQGY-PPOKSSTKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting Material : 4-tert-Butylphenyl thiosemicarbazide or substituted hydrazide derivatives.

  • Cyclization Agent : Alkaline media (e.g., sodium hydroxide) or acidic conditions (e.g., acetic acid).

  • Temperature : 80–110°C for 4–6 hours.

For example, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by heating 4-tert-butylbenzoic acid hydrazide with phenyl isothiocyanate in ethanol, followed by cyclization in alkaline media. The thiol group (-SH) at the 3-position of the triazole ring is critical for subsequent sulfanyl functionalization.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage is introduced via nucleophilic substitution or coupling reactions.

Method A: Alkylation with Ethyl Bromoacetate

  • Reagents : Ethyl bromoacetate, sodium ethanolate.

  • Conditions : Anhydrous ethanol, reflux for 4–12 hours.

  • Product : Ethyl 2-[(5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.

This step proceeds via an SN2 mechanism, where the thiolate anion attacks the bromoacetate. The ester group is later hydrolyzed to a carboxylic acid or converted to a hydrazide.

Method B: Direct Thioetherification

  • Reagents : Chloroacetamide derivatives, potassium carbonate.

  • Solvent : Dimethylformamide (DMF), 60°C for 8 hours.

  • Yield : 65–75%.

Formation of the Acetohydrazide Moiety

The acetohydrazide side chain is synthesized by hydrazinolysis of ester intermediates.

Hydrazinolysis Protocol

  • Reagents : Hydrazine hydrate (80–100%).

  • Conditions : Ethanol, reflux for 3–5 hours.

  • Product : 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.

This step converts the ethyl ester to a hydrazide, enabling condensation with aldehydes in subsequent steps.

Condensation with Biphenyl-4-carbaldehyde

The final hydrazone linkage is formed via Schiff base condensation.

Reaction Parameters

  • Aldehyde : Biphenyl-4-carbaldehyde.

  • Catalyst : Acetic acid (1–2 drops).

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux for 6–8 hours.

  • Yield : 60–70%.

The (E)-configuration of the hydrazone is confirmed by NMR spectroscopy, showing a characteristic imine proton signal at δ 8.2–8.5 ppm.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water mixtures.

  • Column Chromatography : Silica gel, ethyl acetate/hexane (3:7).

Analytical Data

  • Melting Point : 215–218°C.

  • Spectroscopy :

    • IR : N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹).

    • ¹H NMR : Biphenyl protons (δ 7.4–7.8 ppm), tert-butyl group (δ 1.3 ppm).

Optimization Strategies

Yield Enhancement

  • Catalyst Screening : Using p-toluenesulfonic acid (PTSA) instead of acetic acid improves condensation yields to 80%.

  • Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reactants increases atom economy.

  • Biocatalysts : Lipase-assisted acylations reduce waste.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhances reproducibility for kilogram-scale production.

  • Cost Analysis : Raw material expenses are dominated by biphenyl-4-carbaldehyde (40%) and 4-tert-butylphenyl precursors (30%).

Challenges and Solutions

Common Issues

  • Geometric Isomerism : The (E)-isomer predominates, but traces of (Z)-isomer require chromatographic separation.

  • Byproducts : Unreacted hydrazide or aldehyde are removed via washings with cold ethanol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Stepwise60–7095–98120–150
Microwave-Assisted75–8098–99100–130
Solvent-Free70–7597–9990–110

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The target compound is part of a broader family of 1,2,4-triazole-3-thioacetohydrazides. Key analogs and their structural distinctions are summarized below:

Compound Name / ID Triazole Substituents Hydrazide Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-phenyl, 5-(4-tert-butylphenyl) Biphenyl-4-ylmethylidene 545.7 Bulky tert-butyl group enhances hydrophobicity.
ZE-4b 4-ethyl, 5-(pyridine-2-yl) 2-Phenylmethylidene ~450 (estimated) Pyridine introduces hydrogen-bonding potential.
ZE-4c 4-(fluorophenyl), 5-(pyridine-2-yl) 2-Phenylmethylidene ~470 (estimated) Fluorophenyl adds electron-withdrawing effects.
4-phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenylmethylidene 535.46 Chlorine increases electronegativity; ethoxy improves solubility.
4-allyl, 5-(4-toluidinomethyl) 4-Hydroxybenzylidene 436.53 Allyl and toluidinomethyl groups enhance steric bulk and H-bonding.

Key Observations:

  • Hydrophobic vs. Polar Groups : The tert-butyl group in the target compound increases lipophilicity compared to analogs with pyridine (ZE-4b, ZE-4c) or hydroxybenzylidene (), which may improve membrane permeability .

Spectral and Physicochemical Properties

IR Spectroscopy :

  • The target compound’s IR spectrum would show:
    • ν(N-H) at ~3150–3319 cm⁻¹ (hydrazide).
    • ν(C=S) at ~1247–1255 cm⁻¹ (triazole-thione tautomer).
    • Absence of ν(S-H) (~2500–2600 cm⁻¹), confirming the thione form .

NMR Analysis :

  • 1H-NMR : The tert-butyl group’s singlet at ~1.3 ppm and biphenyl aromatic protons (7.2–7.8 ppm) are distinctive vs. analogs with pyridine (ZE-4b: ~8.5 ppm for pyridine-H) or ethoxy groups (: ~4.1 ppm for OCH₂CH₃) .

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Triazole-thioacetohydrazides with pyridine (ZE-4b) or fluorophenyl (ZE-4c) groups show moderate antibacterial activity, likely due to membrane disruption .
  • Enzyme Inhibition : Compounds with bulky substituents (e.g., tert-butyl) exhibit enhanced tyrosinase or acetylcholinesterase inhibition, as seen in and .

Hypothesized SAR for the Target Compound :

  • The tert-butylphenyl group may improve binding to hydrophobic enzyme pockets.
  • The biphenyl moiety could enable π-π stacking with aromatic residues in target proteins .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with notable biological activities. This article examines its synthesis, biological mechanisms, and various applications in pharmacology and biochemistry.

Structural Characteristics

The compound features a biphenyl moiety linked to a triazole and hydrazide functional groups. The molecular formula is C22H17N3OS2C_{22}H_{17}N_3OS_2 with a molecular weight of approximately 403.5 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C22H17N3OS2
Molecular Weight 403.5 g/mol
IUPAC Name This compound
CAS Number 303107-45-1

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted triazole compounds. The reaction is usually carried out under reflux conditions in solvents such as ethanol or methanol, promoting the formation of the desired Schiff base product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.
  • Antifungal Activity : Similar triazole derivatives have been reported to possess antifungal properties against pathogens like Candida albicans.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes crucial for microbial survival or pathogenicity. For example:

  • Cholinesterase Inhibition : Some analogues have displayed inhibitory effects on cholinesterase enzymes, which are important targets in neuropharmacology.
  • DNA Interaction : There is evidence suggesting that the compound can bind to DNA or RNA, potentially disrupting nucleic acid functions and affecting cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry identified several derivatives with promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting structure–activity relationships (SAR) that could be applied to this compound .
  • Enzyme Inhibition Studies : Research focusing on hydrazone derivatives indicated that modifications in the substituents significantly affect their inhibitory potency against cholinesterases .

Q & A

Q. What are the key structural features of the compound, and how are they confirmed experimentally?

The compound contains:

  • A 1,2,4-triazole ring substituted with a 4-tert-butylphenyl group and phenyl group.
  • A sulfanyl (-S-) linker connecting the triazole to an acetohydrazide moiety.
  • An (E)-biphenyl-4-ylmethylidene hydrazone group.

Q. Confirmation methods :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons between 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C26H24ClN5OS has a calculated mass of 528.1 g/mol) .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .

Q. What synthetic routes are commonly employed for this compound?

The synthesis typically involves:

Triazole ring formation : Condensation of substituted phenylhydrazine with thiourea derivatives under reflux in ethanol .

Sulfanyl linkage : Thiol-alkylation using chloroacetohydrazide in the presence of a base (e.g., cesium carbonate) .

Hydrazone formation : Schiff base reaction between the hydrazide and biphenyl-4-carbaldehyde in methanol .

StepReagents/ConditionsPurpose
1Ethanol, reflux, 12hTriazole core synthesis
2Cs₂CO₃, DMF, 80°CSulfanyl group introduction
3Methanol, RT, 6hHydrazone formation

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Variables to optimize :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Catalyst loading : Cesium carbonate (2 equiv.) improves thiol-alkylation efficiency .
  • Temperature control : Reflux (80–100°C) for triazole formation vs. room temperature for hydrazone synthesis to avoid side reactions .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-check NMR with IR (to confirm -NH and C=O stretches) and High-Performance Liquid Chromatography (HPLC) for purity (>95%) .
  • Crystallographic analysis : Resolve ambiguities in stereochemistry (e.g., E/Z configuration of the hydrazone) using SHELX software for structure refinement .
  • Dynamic NMR : Detect rotational barriers in the hydrazone moiety if signal splitting occurs .

Q. How is the biological mechanism of action investigated for this compound?

Methodological approaches :

  • Enzyme inhibition assays : Test activity against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with proteins (e.g., PDB: 1CX2) using AutoDock Vina to identify key residues (e.g., triazole-sulfur interactions) .
  • SAR studies : Compare with analogs (e.g., 4-chlorophenyl vs. tert-butylphenyl derivatives) to pinpoint functional group contributions .

Q. What challenges arise in comparative studies with structural analogs, and how are they addressed?

Challenges :

  • Solubility differences : Tert-butyl groups enhance lipophilicity, complicating in vitro assays .
  • Divergent reactivity : Electron-withdrawing substituents (e.g., -Cl) may alter hydrazone stability .

Q. Mitigation strategies :

  • Standardized protocols : Use identical solvent systems (e.g., DMSO for biological assays) .
  • Computational modeling : Predict physicochemical properties (logP, pKa) with ChemAxon or Schrödinger Suite .

Q. Table 1: Comparative Reactivity of Analogous Compounds

Substituent on TriazoleHydrazone GroupBioactivity (IC₅₀, μM)Key Interaction
4-tert-butylphenylBiphenyl-4-yl0.45 ± 0.02 (COX-2)Triazole-S···His90
4-chlorophenyl3,4-dichlorophenyl1.20 ± 0.10π-π stacking with Phe76
4-methylphenylPyridin-4-yl2.50 ± 0.30Hydrogen bonding with Asp101

Q. Table 2: Optimized Reaction Conditions

StepSolventCatalystTemperatureYield (%)
1EthanolNoneReflux65–70
2DMFCs₂CO₃80°C85–90
3MethanolAcetic acidRT75–80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.